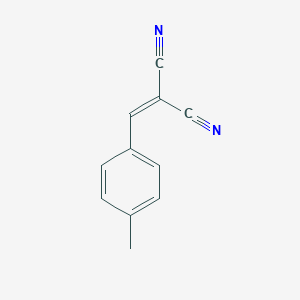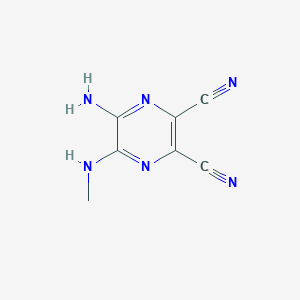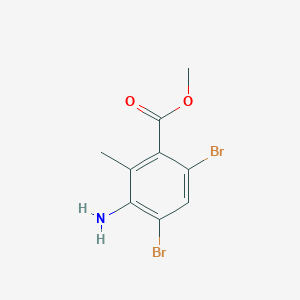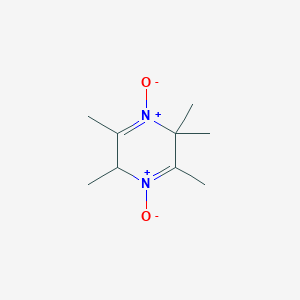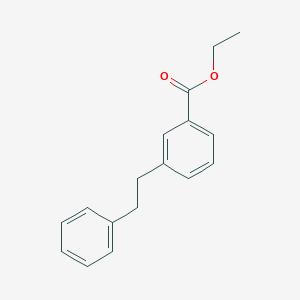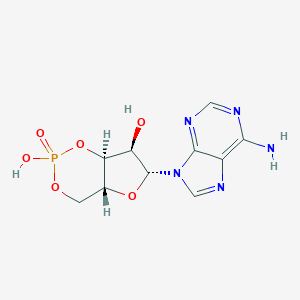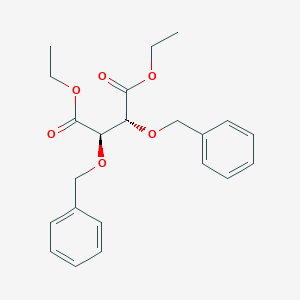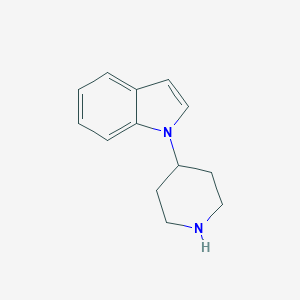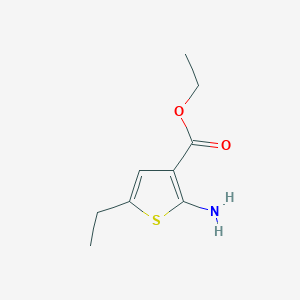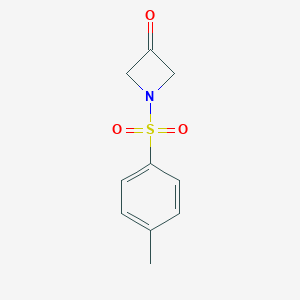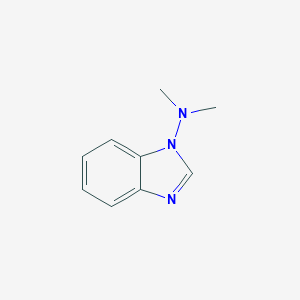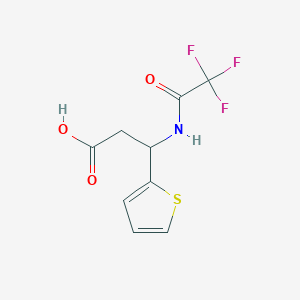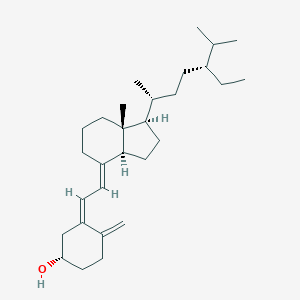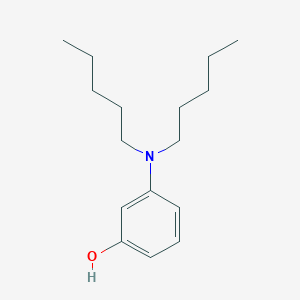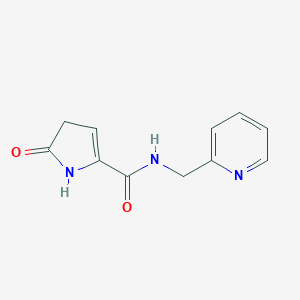
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate, also known as PPIC, is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. PPIC is a pyrrolidone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate is not fully understood, but it is believed to act as a positive allosteric modulator of nicotinic acetylcholine receptors. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been shown to enhance the activity of these receptors, which play a crucial role in the brain's reward system and are involved in nicotine addiction.
Biochemische Und Physiologische Effekte
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been shown to have a range of biochemical and physiological effects, including neuroprotection, enhancement of cognitive function, and modulation of nicotinic acetylcholine receptors. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate in lab experiments is its ability to enhance the activity of nicotinic acetylcholine receptors, which are involved in a wide range of physiological processes. However, N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate. One area of interest is the development of new drugs that target nicotinic acetylcholine receptors and that could be used to treat nicotine addiction. Another potential direction is the investigation of N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate's mechanism of action and to explore its potential applications in other areas of scientific research.
Conclusion:
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate is a pyrrolidone derivative that has gained attention in the field of scientific research due to its unique properties and potential applications. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been shown to have neuroprotective effects, enhance cognitive function, and modulate nicotinic acetylcholine receptors. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has potential applications in the treatment of nicotine addiction and neurodegenerative diseases, and further research is needed to fully understand its mechanism of action and explore its potential in other areas of scientific research.
Synthesemethoden
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate can be synthesized using several methods, including the reaction of 2-pyrrolidone-5-carboxylic acid with 2-bromomethylpyridine, the reaction of 2-pyrrolidone-5-carboxylic acid with 2-chloromethylpyridine, and the reaction of 2-pyrrolidone-5-carboxylic acid with 2-iodomethylpyridine. The most commonly used method involves the reaction of 2-pyrrolidone-5-carboxylic acid with 2-bromomethylpyridine in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been used extensively in scientific research, particularly in the field of neuroscience. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been shown to have neuroprotective effects, and it has been used to study the role of nicotinic acetylcholine receptors in the brain. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has also been used to study the effects of nicotine on the brain and to investigate potential treatments for nicotine addiction.
Eigenschaften
CAS-Nummer |
124277-35-6 |
|---|---|
Produktname |
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate |
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-oxo-N-(pyridin-2-ylmethyl)-1,3-dihydropyrrole-5-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c15-10-5-4-9(14-10)11(16)13-7-8-3-1-2-6-12-8/h1-4,6H,5,7H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
JKKFHUWBPMPMEM-UHFFFAOYSA-N |
SMILES |
C1C=C(NC1=O)C(=O)NCC2=CC=CC=N2 |
Kanonische SMILES |
C1C=C(NC1=O)C(=O)NCC2=CC=CC=N2 |
Synonyme |
KNP 018 KNP-018 N-(2-pyridylmethyl)-2-pyrrolidone-5-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



